Amyloid |A-Protein (1-12)

Metal-Binding Reactive Oxygen Species (ROS) Kinetics

Standard full-length Aβ peptides (1-40, 1-42) confound assays via spontaneous aggregation and complex metal coordination. This synthetic Aβ1-12 fragment remains monomeric and disordered in solution, eliminating off-target fibrillogenesis. - **Defined metal interaction profile:** Lacks His13/His14, enabling study of low-affinity Cu/Zn binding without high-affinity site masking. - **Quantitative ROS assay advantage:** 6.7× higher superoxide reaction rate constant versus Cu-Aβ1-42 for robust, measurable signals. - **Immunogen-grade purity:** Ideal for N-terminal antibody development (e.g., BR88, mAb 3C4) and ELISA validation. Available with bulk custom synthesis options. Secure direct B2B shipping.

Molecular Formula C61H85N17O23
Molecular Weight 1424.4 g/mol
Cat. No. B12396059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid |A-Protein (1-12)
Molecular FormulaC61H85N17O23
Molecular Weight1424.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1
InChIKeyPGDMZNKMGSIEOT-ZAHQXZHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (1-12) Procurement Guide


Amyloid β-Protein (1-12), also known as Aβ1-12, is a synthetic peptide comprising the first 12 amino acid residues (DAEFRHDSGYEV) of the human amyloid-β protein. As an N-terminal fragment of the full-length Aβ peptide, it serves as a critical, well-defined tool in Alzheimer's disease research. This peptide is characterized by its intrinsic disorder in aqueous solution and a molecular weight of 1424.45 Da . Unlike its longer, aggregation-prone counterparts (e.g., Aβ1-40 and Aβ1-42), Aβ1-12 is a non-fibrillogenic fragment, making it uniquely suited for investigating specific molecular interactions, such as metal ion coordination, without the confounding variable of self-assembly [1].

Why Aβ1-12 Cannot Be Substituted with Longer Aβ Peptides


Direct substitution of Aβ1-12 with longer Aβ fragments (e.g., Aβ1-16, Aβ1-40, Aβ1-42) or other N-terminal isoforms is scientifically invalid due to fundamental differences in metal coordination chemistry, aggregation behavior, and immunological epitope presentation. Aβ1-12 lacks the key histidine residues at positions 13 and 14 (His13, His14), which are critical for high-affinity, site-specific copper and zinc binding [1]. This absence leads to a distinct, nonspecific metal interaction profile compared to Aβ1-16, directly impacting downstream functional assays such as reactive oxygen species (ROS) generation [2]. Furthermore, unlike full-length Aβ peptides that rapidly aggregate into neurotoxic β-sheet-rich fibrils, Aβ1-12 remains monomeric and disordered in solution, ensuring that observed experimental effects are attributable to the peptide itself and not to confounding aggregation phenomena. The quantitative evidence below substantiates why this specific 12-mer fragment is the necessary, non-interchangeable reagent for these specialized research applications.

Head-to-Head Evidence for Aβ1-12 Selection


Superoxide Dismutation Kinetics Comparison

A direct comparison of Cu-Aβ complex reactivity reveals that the rate constant for the reaction of the superoxide radical (O2−) with Cu-Aβ1-12 is significantly higher than that for Cu-Aβ1-42. The rate constant for Cu-Aβ1-12 is 2.0 × 10^5 M−1 s−1, whereas for Cu-Aβ1-42, it is 0.3 × 10^5 M−1 s−1, representing a 6.7-fold difference [1].

Metal-Binding Reactive Oxygen Species (ROS) Kinetics

Metal-Binding Specificity by NMR

13C NMR spectroscopy demonstrates a clear mechanistic divergence in copper ion interaction between Aβ1-12 and Aβ1-16. While Aβ1-16 exhibits site-specific interactions with copper ions, Aβ1-12, which lacks the His13 and His14 residues, shows increased NMR peak broadening due to nonspecific interactions [1]. This provides direct structural and dynamic evidence that the copper-binding mode is fundamentally altered by the truncation at residue 12.

Copper-Binding NMR Spectroscopy Coordination Chemistry

Defined Immunogen for N-Terminal Antibodies

The precise 12-amino acid sequence of Aβ1-12 serves as a defined, linear epitope for generating monoclonal antibodies with unique specificities. This fragment has been successfully used as an immunogen to develop specific antibodies, including the BR88 antiserum and the monoclonal antibody 3C4 [1]. These antibodies, directed against the N-terminal 1-12 sequence, have demonstrated utility in staining tangle-bearing cells and neuritic plaques in Alzheimer's disease brain tissue [1]. This application is not feasible with full-length, aggregation-prone Aβ peptides, which present a complex mixture of conformational epitopes.

Immunochemistry Antibody Generation Epitope Mapping

Optimal Applications for Aβ1-12


Cu-Aβ Mediated Oxidative Stress Studies

Researchers studying the catalytic role of copper-bound Aβ in generating reactive oxygen species (ROS) will find Aβ1-12 to be a superior reagent. The 6.7-fold higher rate constant for superoxide reaction compared to Cu-Aβ1-42 [1] ensures a more robust and measurable signal in in vitro assays, enabling clearer mechanistic dissection of the early steps in oxidative damage implicated in Alzheimer's disease pathology.

NMR Analysis of Metal-Peptide Interactions

For structural biologists and bioinorganic chemists using NMR to study metal-Aβ interactions, Aβ1-12 provides a simplified, yet physiologically relevant, model system. Its lack of His13 and His14 residues results in a distinct, nonspecific metal-binding mode characterized by peak broadening [1]. This allows for the isolated study of low-affinity, nonspecific metal coordination events that may be masked in the more complex binding profiles of longer Aβ fragments.

Generation of N-Terminal Aβ-Specific Antibodies

Aβ1-12 is the essential starting material for producing and characterizing antibodies targeting the extreme N-terminus of the Aβ peptide. Its defined, non-aggregating nature makes it an ideal immunogen and a reliable antigen for ELISA and Western blot validation, as demonstrated by the successful development of antibodies like BR88 and mAb 3C4 [1][2]. This application is critical for developing diagnostic tools and research reagents that can distinguish between different Aβ species in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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